![molecular formula C26H22N6O2S B2700835 2-((3-(4-phenylpiperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1114611-64-1](/img/structure/B2700835.png)
2-((3-(4-phenylpiperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Description
Scientific Research Applications
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents
Studies have synthesized and evaluated compounds related to the mentioned chemical structure for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds showed high binding affinity for alpha 1-adrenoceptor with significant antihypertensive activity in animal models, indicating their potential for treating hypertension (J. Chern et al., 1993).
Antimicrobial Agents
A series of novel derivatives have been synthesized and tested for their antibacterial and antifungal activities. Some compounds demonstrated significant antimicrobial spectrum against tested microbes, suggesting their potential application in combating infectious diseases (T. Ram et al., 2016).
Anticancer Agents
Quinazolinone derivatives, including those related to the compound , have been studied for their anticancer properties. Research indicates that these compounds possess promising anticancer activity, with some showing comparable efficacy to cisplatin against certain cancer cell lines in vitro and in vivo (A. Joseph et al., 2010).
Anticonvulsant, Sedative-Hypnotic, and CNS Depressant Activities
Compounds structurally related to the mentioned chemical have been synthesized and evaluated for CNS activities. Some derivatives exhibited anticonvulsant activity in animal models, along with sedative-hypnotic and CNS depressant effects, indicating their potential for treating neurological disorders (V. Jatav et al., 2008).
properties
IUPAC Name |
2-[3-(4-phenylpiperazine-1-carbonyl)anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2S/c33-23(31-15-13-30(14-16-31)20-9-2-1-3-10-20)18-7-6-8-19(17-18)27-25-29-32-24(34)21-11-4-5-12-22(21)28-26(32)35-25/h1-12,17H,13-16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBFDWWDXVHPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
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